molecular formula C25H21ClN2O2 B2463257 N-[(4-chlorophenyl)methyl]-4-ethoxy-2-phenylquinoline-6-carboxamide CAS No. 1114830-75-9

N-[(4-chlorophenyl)methyl]-4-ethoxy-2-phenylquinoline-6-carboxamide

Cat. No.: B2463257
CAS No.: 1114830-75-9
M. Wt: 416.91
InChI Key: HCIRMENWNGUZLR-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-4-ethoxy-2-phenylquinoline-6-carboxamide: is a synthetic organic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-chlorophenyl)methyl]-4-ethoxy-2-phenylquinoline-6-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[(4-chlorophenyl)methyl]-4-ethoxy-2-phenylquinoline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, or other oxidizing agents in aqueous or non-aqueous media.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding quinoline derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-4-ethoxy-2-phenylquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: N-[(4-chlorophenyl)methyl]-4-ethoxy-2-phenylquinoline-6-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Biological Activity

N-[(4-chlorophenyl)methyl]-4-ethoxy-2-phenylquinoline-6-carboxamide, with the CAS number 1114830-75-9, is a synthetic compound belonging to the quinoline family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data tables to illustrate its efficacy.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling and proliferation. The mechanisms include:

  • Inhibition of Tubulin Polymerization : Similar to other quinoline derivatives, this compound may inhibit tubulin polymerization, which is crucial for cell division.
  • Induction of Apoptosis : Evidence suggests that it can induce apoptosis in cancer cells through mitochondrial pathways.
  • Anti-inflammatory Effects : It may modulate inflammatory responses by inhibiting nitric oxide production and cyclooxygenase (COX) pathways.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of quinoline derivatives, including this compound. For instance:

  • In Vitro Studies : The compound has shown significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer), HL-60 (leukemia), and HCT-116 (colon cancer). In one study, it exhibited IC50 values ranging from 0.010 to 0.042 µM, indicating potent activity against these cell lines .
  • Mechanistic Insights : The compound has been reported to arrest the cell cycle at the G2/M phase and induce apoptosis via reactive oxygen species generation .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Antibacterial and Antifungal Studies : Research indicates that quinoline derivatives can exhibit significant antibacterial and antifungal activities, potentially through mechanisms involving disruption of bacterial cell membranes or interference with nucleic acid synthesis .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .

Data Summary Table

Biological ActivityObserved EffectsReference
AntiproliferativeIC50 0.010 - 0.042 µM against cancer cells
Induction of ApoptosisMitochondrial pathway activation
AntimicrobialSignificant antibacterial effects
Enzyme InhibitionAChE inhibition

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives, including this compound:

  • Study on Cancer Cell Lines : A study demonstrated that this compound effectively inhibited tubulin polymerization in MCF-7 cells, leading to reduced cell viability and increased apoptosis markers .
  • Antimicrobial Efficacy : Another study focused on its antibacterial properties against resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-ethoxy-2-phenylquinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O2/c1-2-30-24-15-23(18-6-4-3-5-7-18)28-22-13-10-19(14-21(22)24)25(29)27-16-17-8-11-20(26)12-9-17/h3-15H,2,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIRMENWNGUZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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